molecular formula C35H36O10 B190159 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) CAS No. 132900-75-5

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate)

Cat. No.: B190159
CAS No.: 132900-75-5
M. Wt: 616.7 g/mol
InChI Key: NLGINBDFXRCWQW-UHFFFAOYSA-N
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Description

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) is an organic compound with the molecular formula C37H36O14. It is a white to light yellow powder or crystal that is used in various industrial and scientific applications. This compound is known for its unique chemical structure, which includes two acryloyloxy groups attached to a phenylene backbone through butoxy and benzoate linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) typically involves multiple steps, including esterification and transesterification reactions. The starting materials often include 2-methyl-1,4-phenylenediamine, 4-(4-(acryloyloxy)butoxy)benzoic acid, and appropriate catalysts. The reaction conditions usually involve heating the reactants under inert atmosphere to prevent oxidation and degradation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the desired product quality and yield. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.

    Hydrolysis: Carboxylic acids and alcohols.

    Substitution: Substituted phenylene derivatives

Scientific Research Applications

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) has a wide range of applications in scientific research, including:

    Polymer Science: Used as a monomer for the synthesis of advanced polymers with specific properties.

    Materials Science: Employed in the development of high-performance materials for electronics and coatings.

    Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical devices.

    Industrial Applications: Utilized as a cross-linking agent and modifier in various industrial processes

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy groups react with initiators to generate free radicals, which then propagate the polymerization process. The resulting polymers exhibit enhanced mechanical strength, thermal stability, and chemical resistance .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-methyl-4-[4-(4-prop-2-enoyloxybutoxy)benzoyl]oxyphenyl] 4-(4-prop-2-enoyloxybutoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O10/c1-4-32(36)42-22-8-6-20-40-28-14-10-26(11-15-28)34(38)44-30-18-19-31(25(3)24-30)45-35(39)27-12-16-29(17-13-27)41-21-7-9-23-43-33(37)5-2/h4-5,10-19,24H,1-2,6-9,20-23H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGINBDFXRCWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134483-43-5
Record name Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134483-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201010230
Record name 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate}
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Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132900-75-5
Record name 1,1′-(2-Methyl-1,4-phenylene) bis[4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132900-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate}
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Record name 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate}
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